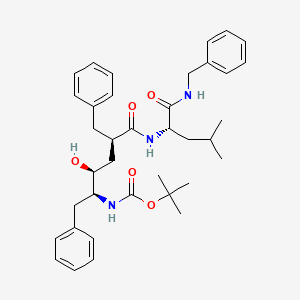
Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*)))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*)))- is a complex organic compound with a multifaceted structure. This compound belongs to the class of carbamates, which are derivatives of carbamic acid. Carbamates are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core carbamate structure. The process often includes:
Formation of the Carbamate Core: This can be achieved by reacting an amine with an isocyanate under controlled conditions.
Functional Group Modifications:
Final Assembly: The final structure is assembled through a series of coupling reactions, often using protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Catalysts and Solvents: The use of specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies.
Medicine
Medically, carbamates are known for their use in drugs, particularly as enzyme inhibitors. This compound could potentially be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, carbamates are used in the production of polymers, coatings, and agricultural chemicals. This compound’s stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
Ureas: Similar to carbamates but with a different functional group.
Amides: Share structural similarities but differ in reactivity and applications.
Esters: Have similar ester linkages but lack the carbamate’s unique properties.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups, allowing for diverse reactivity and applications. Its ability to interact with various biological targets makes it particularly valuable in medicinal chemistry.
Conclusion
Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*)))- is a versatile compound with significant potential in various fields. Its complex structure and reactivity make it a valuable tool in scientific research, medicine, and industry. Further exploration of its properties and applications could lead to new discoveries and innovations.
属性
CAS 编号 |
98818-68-9 |
|---|---|
分子式 |
C37H49N3O5 |
分子量 |
615.8 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H49N3O5/c1-26(2)21-32(35(43)38-25-29-19-13-8-14-20-29)39-34(42)30(22-27-15-9-6-10-16-27)24-33(41)31(23-28-17-11-7-12-18-28)40-36(44)45-37(3,4)5/h6-20,26,30-33,41H,21-25H2,1-5H3,(H,38,43)(H,39,42)(H,40,44)/t30-,31+,32+,33+/m1/s1 |
InChI 键 |
TZKGOSNDFIBVER-GJBCSVNNSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C)CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















